N'-(4-Bromophenyl)acetohydrazide: A Comprehensive Technical Guide for Drug Discovery Professionals
N'-(4-Bromophenyl)acetohydrazide: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction
N'-(4-Bromophenyl)acetohydrazide is a halogenated aromatic hydrazide that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of both acetohydrazide and 4-bromoaniline, this compound serves as a versatile scaffold and a key intermediate in the synthesis of a wide array of heterocyclic systems and biologically active molecules. Its structural motifs are frequently encountered in compounds exhibiting antimicrobial, anticonvulsant, and anticancer properties.
This guide provides an in-depth technical overview of N'-(4-Bromophenyl)acetohydrazide, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its established applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights for leveraging this compound in novel research endeavors.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. N'-(4-Bromophenyl)acetohydrazide is a solid at room temperature, and its properties are well-documented in chemical literature and databases.
Chemical Structure: The molecule consists of a 4-bromophenyl group attached to the terminal nitrogen of an acetohydrazide moiety. The IUPAC name for this compound is N'-(4-bromophenyl)acetohydrazide[1]. The presence of the bromine atom significantly influences the molecule's electronic properties and provides a handle for further synthetic modifications, such as cross-coupling reactions. The acetohydrazide portion offers multiple hydrogen bonding sites (donors and acceptors), which is critical for its interaction with biological targets[2][3].
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | PubChem[1] |
| Molar Mass | 229.07 g/mol | PubChem[1] |
| Appearance | Colorless rod-like crystals | ResearchGate[3] |
| Melting Point | 438–439 K (165-166 °C) | ResearchGate[3] |
| SMILES | CC(=O)NNC1=CC=C(C=C1)Br | PubChem[1] |
| InChIKey | TXIZEHFTRRBEMY-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification Protocol
The synthesis of N'-(4-Bromophenyl)acetohydrazide is typically achieved through the acylation of 4-bromophenylhydrazine. A reliable and straightforward method involves the reaction of 4-bromophenylhydrazine hydrochloride with acetic anhydride. An alternative pathway involves the hydrazinolysis of the corresponding ester, methyl 4-bromophenylacetate, with hydrazine hydrate[4]. Below is a detailed protocol for the latter, which is a common and effective laboratory-scale synthesis.
Synthesis from Methyl 2-(4-bromophenyl)acetate
This two-step process begins with the esterification of 2-(4-bromophenyl)acetic acid, followed by reaction with hydrazine.
Step 1: Esterification of 2-(4-Bromophenyl)acetic acid 2-(4-Bromophenyl)acetic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid[2]. This is a classic Fischer esterification, chosen for its simplicity and high efficiency. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step 2: Hydrazinolysis of Methyl 2-(4-bromophenyl)acetate The resulting methyl ester is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group from the ester to form the stable hydrazide product. This reaction is typically performed in an alcoholic solvent and driven to completion by refluxing.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
2-(4-Bromophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80% solution)
-
Sodium bicarbonate (saturated solution)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
-
-
Procedure:
-
Esterification: To a solution of 2-(4-bromophenyl)acetic acid (0.022 mol) in methanol (25 mL), add a few drops of concentrated sulfuric acid[2].
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 2-(4-bromophenyl)acetate.
-
Hydrazinolysis: Dissolve the crude methyl 2-(4-bromophenyl)acetate in ethanol. Add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Reflux the mixture for 8-12 hours. The product, N'-(4-Bromophenyl)acetohydrazide, will often precipitate out of the solution upon cooling.
-
Purification: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from dry methanol to obtain colorless, rod-like crystals of high purity[3].
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for N'-(4-Bromophenyl)acetohydrazide.
Applications in Medicinal Chemistry and Drug Development
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities[5]. The N'-(4-Bromophenyl)acetohydrazide scaffold is a valuable building block for creating more complex molecules with therapeutic potential.
-
Antimicrobial Agents: The core structure can be elaborated to synthesize novel compounds with antibacterial properties. For instance, derivatives of N-(4-bromophenyl)carboxamides have shown activity against drug-resistant bacteria like A. baumannii and MRSA[6]. The bromine substituent can enhance lipophilicity, potentially improving cell membrane penetration. Related thiosemicarbazide structures containing a 4-bromophenyl group have also demonstrated antibacterial activity, which is attributed to the increased electron density on the hydrazinic portion of the molecule[7].
-
Enzyme Inhibitors: Hydrazide derivatives are known to act as enzyme inhibitors. For example, certain hydrazone compounds have shown potent urease inhibitory activities[8]. The N'-(4-Bromophenyl)acetohydrazide structure could be used as a starting point to design inhibitors for various enzymes implicated in disease, such as DNA gyrase, a target for antibacterial drugs[9][10].
-
Synthetic Intermediate: The compound is a key precursor for synthesizing heterocyclic compounds like pyrazoles and thiazoles, which are known to possess a wide range of pharmacological properties including anticancer, analgesic, and anti-inflammatory activities[11][12]. The 4-bromophenylhydrazine starting material, from which the title compound is derived, is itself used in the synthesis of various biologically active molecules, including antagonists of the CXCR2 receptor and indole derivatives.
Logical Pathway for Drug Discovery Application
Caption: Drug discovery pathway using the target scaffold.
Safety and Handling
As with all laboratory chemicals, N'-(4-Bromophenyl)acetohydrazide should be handled with appropriate care. The precursor, 4-bromophenylhydrazine hydrochloride, is known to cause skin burns and eye damage[13]. Therefore, it is imperative to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.
References
-
SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide - Optional[1H NMR] - Spectrum. Available from: [Link].
-
PubChem. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522. National Center for Biotechnology Information. Available from: [Link].
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Available from: [Link].
-
Royal Society of Chemistry. Supporting information for an article. Available from: [Link].
-
PubChem. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157. National Center for Biotechnology Information. Available from: [Link].
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 5(49), 31837–31853. Available from: [Link].
-
Wikipedia. 4-Bromophenylacetic acid. Wikimedia Foundation. Available from: [Link].
- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
-
SpectraBase. N'-[(E)-(4-bromophenyl)methylidene]nicotinohydrazide - Optional[1H NMR] - Spectrum. Available from: [Link].
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. Available from: [Link].
- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Gomaa, A. M. (2014). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 19(7), 9124–9136. Available from: [Link].
-
PubChem. 4-Bromophenylhydrazine | C6H7BrN2 | CID 12158. National Center for Biotechnology Information. Available from: [Link].
-
Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Acta Chimica Slovenica, 62(4), 940-946. Available from: [Link].
-
Seth, S., et al. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377-2379. Available from: [Link].
-
Sonwane, S. A., & Kalyankar, T. M. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazol-1-yl]-1,3- thiazole derivatives. International Journal of Chemical Sciences, 13(4), 1843-1850. Available from: [Link].
-
NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link].
-
TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. Available from: [Link].
-
SpectraBase. N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR]. Available from: [Link].
-
Ali, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available from: [Link].
-
Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. Available from: [Link].
-
Chegg. Solved N-(4-bromophenyl)acetamide ir spectrum. Available from: [Link].
-
NIST. 4-Bromophenyl isocyanate. NIST Chemistry WebBook. Available from: [Link].
Sources
- 1. Acetic acid 2-(4-bromophenyl)hydrazide | C8H9BrN2O | CID 615522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. tsijournals.com [tsijournals.com]
- 13. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
